Adenosine, N-(4-methoxybenzoyl)-
Adenosine, N-(4-methoxybenzoyl)-
Brand Name:
Vulcanchem
CAS No.:
56883-05-7
VCID:
VC0150707
InChI:
InChI=1S/C18H19N5O6/c1-28-10-4-2-9(3-5-10)17(27)22-15-12-16(20-7-19-15)23(8-21-12)18-14(26)13(25)11(6-24)29-18/h2-5,7-8,11,13-14,18,24-26H,6H2,1H3,(H,19,20,22,27)/t11-,13-,14-,18-/m1/s1
SMILES:
COC1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
Molecular Formula:
C18H19N5O6
Molecular Weight:
401.4 g/mol
Adenosine, N-(4-methoxybenzoyl)-
CAS No.: 56883-05-7
Reference Standards
VCID: VC0150707
Molecular Formula: C18H19N5O6
Molecular Weight: 401.4 g/mol
CAS No. | 56883-05-7 |
---|---|
Product Name | Adenosine, N-(4-methoxybenzoyl)- |
Molecular Formula | C18H19N5O6 |
Molecular Weight | 401.4 g/mol |
IUPAC Name | N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-4-methoxybenzamide |
Standard InChI | InChI=1S/C18H19N5O6/c1-28-10-4-2-9(3-5-10)17(27)22-15-12-16(20-7-19-15)23(8-21-12)18-14(26)13(25)11(6-24)29-18/h2-5,7-8,11,13-14,18,24-26H,6H2,1H3,(H,19,20,22,27)/t11-,13-,14-,18-/m1/s1 |
Standard InChIKey | YDVLBCYELIMFHS-XWXWGSFUSA-N |
Isomeric SMILES | COC1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
SMILES | COC1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Canonical SMILES | COC1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
PubChem Compound | 10092434 |
Last Modified | Nov 11 2021 |
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